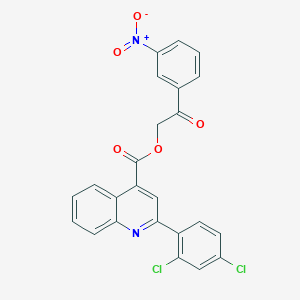
8-chloro-2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline
Descripción general
Descripción
8-chloro-2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline is a chemical compound that has garnered a lot of interest in the scientific community due to its potential applications in various fields. It is also known by its chemical formula C23H21ClN2O2 and is commonly referred to as CMQ.
Mecanismo De Acción
The mechanism of action of CMQ involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. CMQ has also been found to inhibit the activity of protein kinase C, which is a signaling molecule that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CMQ has also been found to have other biochemical and physiological effects. Studies have shown that CMQ is effective in reducing inflammation and oxidative stress, which are processes that are involved in various diseases and conditions. It has also been found to have neuroprotective properties, which make it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMQ is its versatility in different laboratory experiments. It has been found to be effective in various in vitro and in vivo experiments, making it a valuable tool for researchers. However, one of the limitations of CMQ is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of CMQ. One of the most promising areas of research is the development of novel derivatives of CMQ that have improved solubility and bioavailability. Another area of research is the investigation of the potential applications of CMQ in other fields, such as the treatment of infectious diseases and autoimmune disorders. Overall, the research on CMQ is still in its early stages, and there is a lot of potential for future discoveries and developments.
Aplicaciones Científicas De Investigación
CMQ has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of CMQ is in the field of cancer research. Studies have shown that CMQ has anti-cancer properties and is effective in inhibiting the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the spread of cancer.
Propiedades
IUPAC Name |
[8-chloro-2-(2-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-5-2-3-6-15(14)19-13-17(21(25)24-9-11-26-12-10-24)16-7-4-8-18(22)20(16)23-19/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALZBRKCCOGRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4725271.png)
![1-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-3-methylpiperidine](/img/structure/B4725277.png)

![N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide](/img/structure/B4725284.png)
![N-{4-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B4725289.png)
![2-(isopropylthio)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4725296.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4725300.png)
![5-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B4725303.png)
![4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4725314.png)

![methyl 1-(4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4725353.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4725362.png)